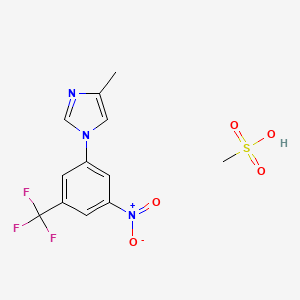

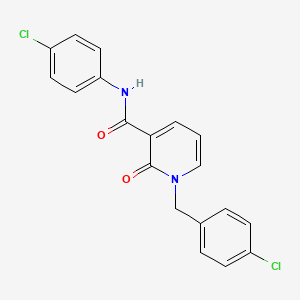

![molecular formula C7H4N6OS B3015995 6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 73351-82-3](/img/structure/B3015995.png)

6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a thiazolo[3,2-a]pyrimidin-5-one group and a 1H-1,2,3,4-tetrazol-5-yl group. Thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring . The 1H-1,2,3,4-tetrazol-5-yl group is a type of tetrazole, which is a class of five-membered ring heterocyclic compounds that contain four nitrogen atoms and one carbon atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and are typically determined experimentally .Aplicaciones Científicas De Investigación

Synthesis Techniques

A key area of research regarding 6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its synthesis. An efficient method for synthesizing new thiazolopyrimidinones, which may include this compound, was developed using microwave irradiation, showcasing an innovative approach to creating these molecules (Djekou et al., 2006). Moreover, a one-pot three-component reaction method has been employed for synthesizing novel tetrazole derivatives containing fused thiazolo[3,2-a]pyrimidines, demonstrating another efficient synthesis strategy (Khalifa et al., 2017).

Antibacterial and Antitubercular Activities

Research has been conducted on the antibacterial and antitubercular properties of novel 5H-thiazolo[3,2-a]pyrimidin-5-ones. These compounds, synthesized through thiophene ring closure and further modifications, have shown significant antibacterial and antitubercular activities, suggesting potential applications in treating infections and tuberculosis (Cai et al., 2016).

Antimicrobial Properties

The antimicrobial properties of thiazolo[3,2-a]pyrimidin-5-one derivatives have been a focus of study. For example, novel tetrazoles clubbed with pyrimidine showed promising antibacterial and antifungal activity, indicating their potential use in combating various infections (Bhoge et al., 2021).

Antioxidant and Antiproliferative Activities

Compounds derived from thiazolo[3,2-a]pyrimidin-5-one have been studied for their antioxidant properties. Pyrimidine derivatives prepared via Multicomponent Cyclocondensation Reactions (MCRs) have shown potential as corrosion inhibitors and possess significant antioxidant capabilities (Akbas et al., 2018). Additionally, thiazole/benzothiazole fused pyranopyrimidine derivatives have demonstrated antiproliferative activity against various cancer cell lines, highlighting their potential in cancer research (Nagaraju et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2H-tetrazol-5-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N6OS/c14-6-4(5-9-11-12-10-5)3-8-7-13(6)1-2-15-7/h1-3H,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGCACIJTXLQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(C(=O)N21)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)

![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)

![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)

![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)

![8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B3015931.png)

![1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015933.png)

![N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015934.png)